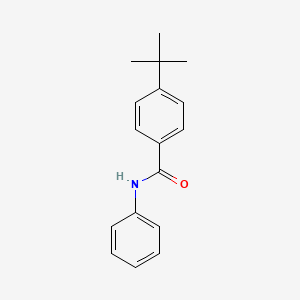

4-tert-butyl-N-phenylbenzamide

Description

4-tert-butyl-N-phenylbenzamide (C₁₇H₁₉NO) is a tertiary amide featuring a phenyl group substituted with a tert-butyl moiety at the para position. Its molecular structure is defined by the SMILES string CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 and InChIKey FIDXHPNSYJUJBQ-UHFFFAOYSA-N . Collision cross-section (CCS) data, critical for mass spectrometry applications, reveal variations depending on ionization state:

- [M+H]⁺: m/z = 254.15, CCS = 161.4 Ų

- [M+Na]⁺: m/z = 276.14, CCS = 174.9 Ų

- [M-H]⁻: m/z = 252.14, CCS = 166.2 Ų .

The tert-butyl group confers steric bulk and lipophilicity, influencing solubility and reactivity compared to simpler analogs.

Properties

IUPAC Name |

4-tert-butyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)14-11-9-13(10-12-14)16(19)18-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDXHPNSYJUJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216047 | |

| Record name | 4-tert-Butyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65861-72-5 | |

| Record name | 4-tert-Butyl-N-phenylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065861725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYL-N-PHENYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-phenylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with aniline in the presence of a dehydrating agent. One common method is the use of thionyl chloride (SOCl2) to convert the carboxylic acid to the corresponding acyl chloride, which then reacts with aniline to form the amide. The reaction can be summarized as follows:

-

Formation of Acyl Chloride: : [ \text{4-tert-butylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-tert-butylbenzoyl chloride} + \text{SO}_2 + \text{HCl} ]

-

Formation of Amide: : [ \text{4-tert-butylbenzoyl chloride} + \text{aniline} \rightarrow \text{4-tert-butyl-N-phenylbenzamide} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for 4-tert-butyl-N-phenylbenzamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 4-tert-butyl-N-phenylbenzylamine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) can be used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 4-tert-butylbenzoic acid or other oxidized derivatives.

Reduction: Formation of 4-tert-butyl-N-phenylbenzylamine.

Substitution: Formation of substituted derivatives such as 4-tert-butyl-N-phenyl-2-nitrobenzamide.

Scientific Research Applications

4-tert-butyl-N-phenylbenzamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and phenyl groups can influence the compound’s binding affinity and specificity for its targets. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Halogenated Analogs

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Bromine substituent at the para position and a nitro group on the aniline ring.

- The smaller bromine atom (vs. tert-butyl) reduces steric hindrance but increases molecular polarity .

4-Chloro-N-phenylbenzamide

- Structure : Chlorine replaces the tert-butyl group.

- Properties : The chloro group is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. This contrasts with the electron-donating tert-butyl group, which stabilizes the amide via hyperconjugation. Chlorinated analogs also exhibit lower molecular weight (MW = 245.7 g/mol vs. 253.3 g/mol for 4-tert-butyl-N-phenylbenzamide), affecting solubility .

Comparison with Alkoxy-Substituted Analogs

4-tert-butyl-N-(4-ethoxyphenyl)benzamide

- Structure : Ethoxy group (-OCH₂CH₃) on the aniline ring.

- Properties : The ethoxy group is electron-donating, increasing electron density on the amide nitrogen. This enhances resonance stabilization of the amide bond but reduces solubility in polar solvents compared to the parent compound .

4-tert-butyl-N-(4-methoxyphenyl)benzamide

- Structure : Methoxy group (-OCH₃) on the aniline ring.

- Properties : Similar to the ethoxy analog but with reduced steric bulk. Methoxy-substituted derivatives often exhibit improved crystallinity due to stronger intermolecular interactions (e.g., hydrogen bonding with the methoxy oxygen) .

Comparison with Amino and Nitro Derivatives

N-(4-Aminophenyl)-4-tert-butylbenzamide

- Structure: Amino group (-NH₂) on the aniline ring.

- Properties: The amino group significantly increases polarity and solubility in aqueous media. It also enhances reactivity, enabling participation in conjugation or electrophilic substitution reactions, unlike the parent compound .

N-(4-Nitrophenyl)-4-tert-butylbenzamide

- Structure: Nitro group (-NO₂) on the aniline ring.

- Properties : The nitro group is strongly electron-withdrawing, reducing the basicity of the amide nitrogen and increasing resistance to hydrolysis. This contrasts with the electron-rich tert-butyl analog, which may undergo faster degradation under acidic conditions .

Comparison with Complex Derivatives

4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

- Structure : Incorporates a thiadiazole ring linked to a fluorobenzyl group.

4-tert-butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

- Structure : Boron-containing dioxaborolane group.

- Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound. This derivative is valuable in synthetic chemistry for constructing biaryl systems .

Structural and Electronic Effects

Substituent effects on N-aryl amides have been extensively studied. For example:

- Electron-donating groups (e.g., tert-butyl, methoxy) stabilize the amide bond through resonance and inductive effects, increasing thermal stability .

- Electron-withdrawing groups (e.g., nitro, bromo) reduce electron density at the amide nitrogen, lowering reactivity toward nucleophiles but enhancing electrophilicity at the carbonyl carbon .

Biological Activity

4-tert-butyl-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of 4-tert-butyl-N-phenylbenzamide is CHNO, with a molecular weight of approximately 253.34 g/mol. The compound features a benzamide backbone with a bulky tert-butyl group at the para position of the phenyl ring, which influences its solubility and biological activity.

Synthesis Method:

The synthesis typically involves the reaction of 4-tert-butylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride (SOCl). The reaction can be summarized as follows:

-

Formation of Acyl Chloride:

-

Formation of Amide:

Biological Activities

Recent studies have highlighted several notable biological activities associated with 4-tert-butyl-N-phenylbenzamide:

- Antiviral Activity: Research indicates that this compound exhibits antiviral properties, particularly against the hepatitis C virus and enterovirus 71. It has been shown to inhibit viral replication, making it a candidate for further development as an antiviral agent .

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated. The compound's structural features may enhance its binding affinity to microbial targets.

- Anti-inflammatory Effects: Investigations into the anti-inflammatory properties of 4-tert-butyl-N-phenylbenzamide have shown promise, indicating its potential utility in treating inflammatory conditions.

The mechanism of action for 4-tert-butyl-N-phenylbenzamide is believed to involve interactions with various biological targets, such as enzymes or receptors. The presence of the tert-butyl group may enhance its binding affinity and specificity, influencing its pharmacological effects. Detailed studies are necessary to elucidate these interactions further and understand the compound's bioavailability and efficacy in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-tert-butyl-N-phenylbenzamide, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)benzamide | Contains a methyl group instead of tert-butyl | Generally more soluble but less sterically hindered |

| N-(4-isopropylphenyl)benzamide | Isopropyl group provides bulk similar to tert-butyl | May exhibit different biological activity profiles |

| N-(phenethyl)benzamide | Contains a phenethyl group | Increased lipophilicity compared to tert-butyl |

Case Studies and Research Findings

- Antiviral Screening: A study evaluated various N-phenylbenzamide derivatives, including 4-tert-butyl-N-phenylbenzamide, for their antiviral activity against HCV. Results indicated significant inhibition rates, suggesting that structural modifications could enhance efficacy .

- In vitro Studies: In vitro assays demonstrated that the compound interacts effectively with viral proteins, providing insights into potential pathways for enhancing its antiviral effects .

- Toxicology Assessments: Toxicological evaluations revealed acceptable safety profiles for the compound in preliminary tests, supporting its potential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.